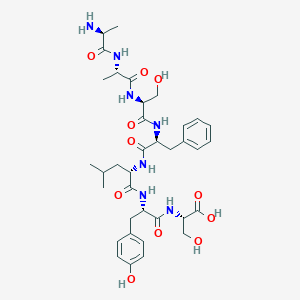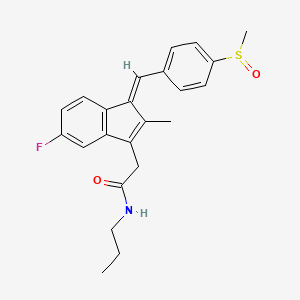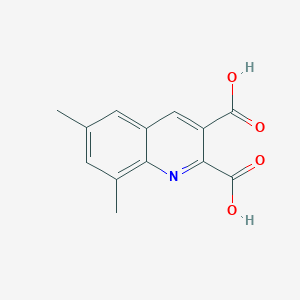![molecular formula C17H20O2 B12617692 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol CAS No. 922165-50-2](/img/structure/B12617692.png)
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol is a complex organic compound with the molecular formula C₁₇H₂₀O₂ It is characterized by a naphthalene ring substituted with a cyclopentyl group that contains a hydroxymethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentylmethyl group, which is then attached to the naphthalene ring through a series of reactions involving halogenation, nucleophilic substitution, and reduction.
Halogenation: The cyclopentylmethyl group is first halogenated using reagents like bromine or chlorine to form a halomethylcyclopentane.
Nucleophilic Substitution: The halomethylcyclopentane undergoes nucleophilic substitution with a naphthalen-1-ol derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization with groups like nitro, sulfonyl, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄), alkylating agents (RCl/AlCl₃)
Major Products
Oxidation: Carboxylic acids
Reduction: Dihydro derivatives
Substitution: Nitro, sulfonyl, or alkyl-substituted naphthalenes
Aplicaciones Científicas De Investigación
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure allows it to be used in the synthesis of novel polymers and materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. The hydroxymethyl group forms hydrogen bonds with key amino acid residues in the active site of the enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . This interaction is crucial for its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-{[1-(Hydroxymethyl)cyclopropyl]methyl}naphthalen-1-ol: Similar structure but with a cyclopropyl group.
Uniqueness
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Número CAS |
922165-50-2 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-[[1-(hydroxymethyl)cyclopentyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H20O2/c18-12-17(9-3-4-10-17)11-14-8-7-13-5-1-2-6-15(13)16(14)19/h1-2,5-8,18-19H,3-4,9-12H2 |
Clave InChI |
KHTBTCUCUFQIAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
![6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12617631.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]](/img/structure/B12617646.png)
methanone](/img/structure/B12617651.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)


![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
